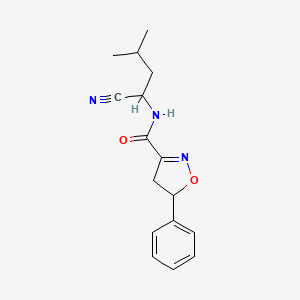![molecular formula C25H27N3O4 B2694338 4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 2034447-93-1](/img/structure/B2694338.png)
4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring . The piperidine ring can be synthesized from piperidine-4-carboxylic acid and various halogen derivatives . The final step involves the coupling of these intermediates with the pyrrolidinone ring, which can be synthesized from pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, such as nanocatalysts or metal catalysts, and optimizing reaction times and temperatures .
化学反应分析
Types of Reactions
4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with enzymes and receptors in the body, potentially modulating their activity. The piperidine and pyrrolidinone rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their ability to interact with biological targets.
Triazole derivatives: Studied for their antimicrobial and antiviral potential.
Uniqueness
4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one is unique due to its combination of three distinct ring systems, which may confer unique biological and chemical properties. This structural complexity allows for a wide range of potential interactions with biological targets, making it a valuable compound for further research and development .
属性
IUPAC Name |
4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-16-7-8-19(13-17(16)2)28-15-18(14-23(28)29)24(30)27-11-9-20(10-12-27)31-25-26-21-5-3-4-6-22(21)32-25/h3-8,13,18,20H,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSUYZIZYFWJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
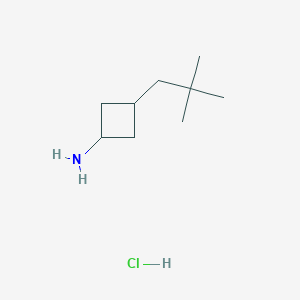
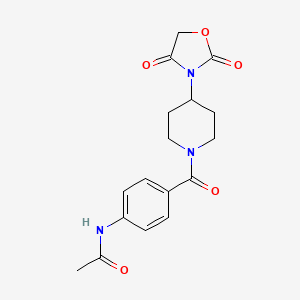
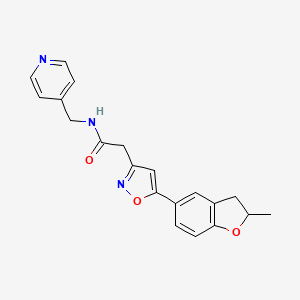
![5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2694259.png)
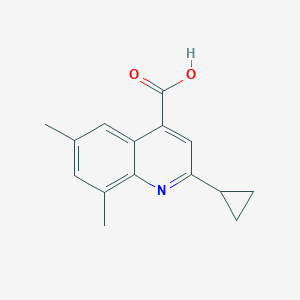
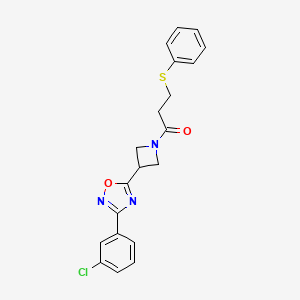
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2694266.png)

![5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2694270.png)

![3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2694273.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)propanamide](/img/structure/B2694276.png)
![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2694277.png)
